molecular formula C8H10N2O3 B589194 (S)-2-amino-1-(3-nitrophenyl)ethanol CAS No. 129894-61-7

(S)-2-amino-1-(3-nitrophenyl)ethanol

Cat. No.: B589194
CAS No.: 129894-61-7
M. Wt: 182.179
InChI Key: RQHJQKOWMLMDBL-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-amino-1-(3-nitrophenyl)ethanol is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of an amino group, a hydroxyl group, and a nitro-substituted aromatic ring. It is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-1-(3-nitrophenyl)ethanol typically involves the reduction of 3-nitroacetophenone using a reducing agent such as sodium borohydride in an alcohol solvent like ethanol at room temperature. The reaction proceeds as follows:

3-nitroacetophenone+NaBH4This compound\text{3-nitroacetophenone} + \text{NaBH}_4 \rightarrow \text{this compound} 3-nitroacetophenone+NaBH4​→this compound

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of 3-nitroacetophenone using a metal catalyst such as palladium on carbon under hydrogen gas. This method is scalable and efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-1-(3-nitrophenyl)ethanol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like lithium aluminum hydride.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Chromium trioxide in acetic acid.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Reduction: 2-amino-1-(3-aminophenyl)ethanol.

    Oxidation: 2-amino-1-(3-nitrophenyl)acetone.

    Substitution: Various alkylated derivatives depending on the alkyl halide used.

Scientific Research Applications

(S)-2-amino-1-(3-nitrophenyl)ethanol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-amino-1-(3-nitrophenyl)ethanol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-1-(4-nitrophenyl)ethanol: Similar structure but with the nitro group at the para position.

    2-amino-1-(2-nitrophenyl)ethanol: Similar structure but with the nitro group at the ortho position.

    2-amino-1-(3-chlorophenyl)ethanol: Similar structure but with a chlorine substituent instead of a nitro group.

Uniqueness

(S)-2-amino-1-(3-nitrophenyl)ethanol is unique due to its specific substitution pattern and chiral center, which confer distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(1S)-2-amino-1-(3-nitrophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c9-5-8(11)6-2-1-3-7(4-6)10(12)13/h1-4,8,11H,5,9H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHJQKOWMLMDBL-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])[C@@H](CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717095
Record name (1S)-2-Amino-1-(3-nitrophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129894-61-7
Record name (1S)-2-Amino-1-(3-nitrophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.